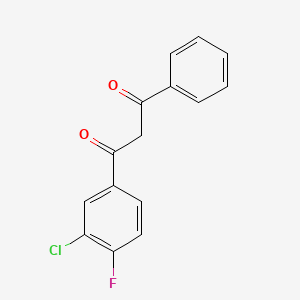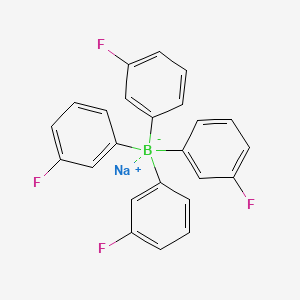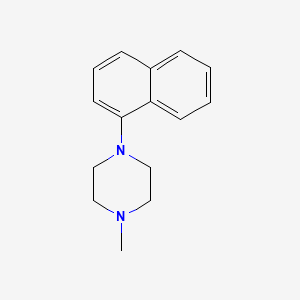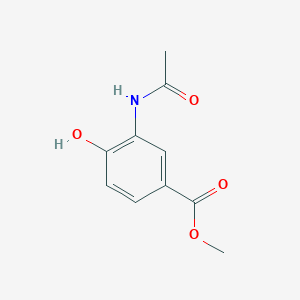
5-(4-Methoxyphenyl)-12-(phenylethynyl)tetracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Methoxyphenyl)-12-(phenylethynyl)tetracene: is an organic compound that belongs to the tetracene family Tetracenes are polycyclic aromatic hydrocarbons consisting of four linearly fused benzene rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-12-(phenylethynyl)tetracene typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with tetracene as the core structure.
Alkyne Addition: The phenylethynyl group is introduced via Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between an aryl halide and a terminal alkyne.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of scaling up organic synthesis reactions apply, including optimizing reaction conditions, using efficient catalysts, and ensuring high purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinones.
Reduction: Reduction reactions can target the aromatic rings, potentially leading to hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions may involve reagents like sodium methoxide (NaOCH₃).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrogenated tetracene derivatives.
Substitution: Halogenated or alkylated tetracene derivatives.
科学的研究の応用
Chemistry
In chemistry, 5-(4-Methoxyphenyl)-12-(phenylethynyl)tetracene is studied for its electronic properties. It is used in the development of organic semiconductors and photovoltaic materials due to its extended π-conjugation, which facilitates charge transport.
Biology
While its direct applications in biology are limited, derivatives of tetracene have been explored for their potential in biological imaging and as fluorescent probes.
Medicine
Research into the medicinal applications of this compound is ongoing. Its structural analogs have shown promise in photodynamic therapy and as potential anticancer agents.
Industry
In industry, this compound is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its unique electronic properties make it suitable for use in advanced display technologies.
作用機序
The mechanism of action of 5-(4-Methoxyphenyl)-12-(phenylethynyl)tetracene primarily involves its interaction with light and its ability to transport charge. The compound’s extended π-conjugation allows it to absorb light efficiently and generate excitons, which are crucial for its applications in optoelectronics.
Molecular Targets and Pathways
Photophysical Processes: Absorption of light leads to the generation of excitons, which can then undergo radiative or non-radiative decay.
Charge Transport: The compound’s structure facilitates the movement of electrons and holes, making it an effective material for electronic devices.
類似化合物との比較
Similar Compounds
Tetracene: The parent compound, lacking the methoxyphenyl and phenylethynyl groups.
Pentacene: Another polycyclic aromatic hydrocarbon with five fused benzene rings.
Anthracene: A smaller analog with three fused benzene rings.
Uniqueness
5-(4-Methoxyphenyl)-12-(phenylethynyl)tetracene stands out due to its unique functional groups, which enhance its electronic properties and make it suitable for specialized applications in optoelectronics and organic semiconductors.
特性
分子式 |
C33H22O |
|---|---|
分子量 |
434.5 g/mol |
IUPAC名 |
5-(4-methoxyphenyl)-12-(2-phenylethynyl)tetracene |
InChI |
InChI=1S/C33H22O/c1-34-27-18-16-24(17-19-27)33-30-14-8-7-13-28(30)29(20-15-23-9-3-2-4-10-23)31-21-25-11-5-6-12-26(25)22-32(31)33/h2-14,16-19,21-22H,1H3 |
InChIキー |
YJLQPTCMGNJCJJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC5=CC=CC=C5C=C42)C#CC6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{[2-(Morpholin-4-yl)ethyl]amino}-2-(2-phenylcyclopropyl)-1,3-oxazole-4-carbonitrile](/img/structure/B14134042.png)
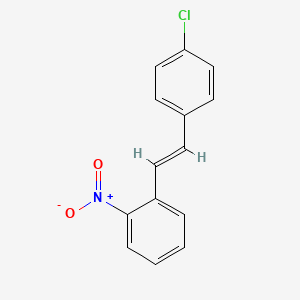
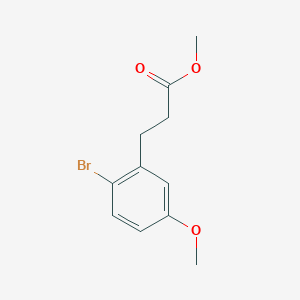
![Zinc, iodo[(3-methyl-3-oxetanyl)methyl]](/img/structure/B14134052.png)


![2-Phenyl-5-[4-(2-pyrimidinyl)-1-piperazinyl]-2H-1,2,3-triazole-4-carbonitrile](/img/structure/B14134064.png)
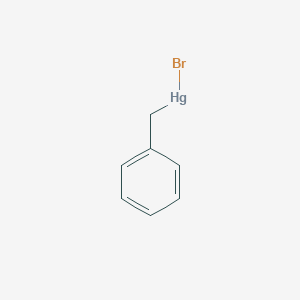
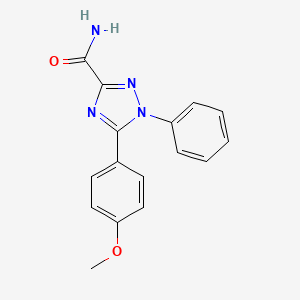
![2-[(Z)-3,3-diethoxyprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14134096.png)
